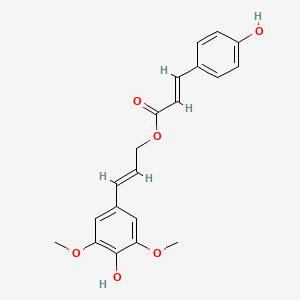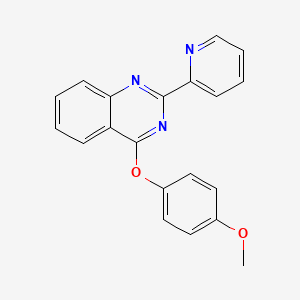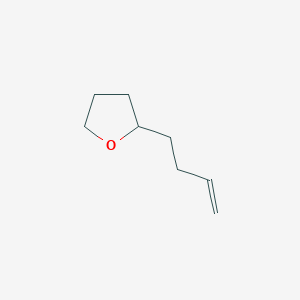![molecular formula C19H20N2O3 B14154861 3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one CAS No. 714228-16-7](/img/structure/B14154861.png)
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, including antimalarial, anti-inflammatory, antibacterial, and antihypertensive properties .
准备方法
The synthesis of 3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one involves several steps. One common method includes the condensation of 6-methoxy-2-quinolone with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
科学研究应用
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial activity against various bacterial and fungal strains.
Medicine: It is being investigated for its potential use as an antimalarial and anti-inflammatory agent.
作用机制
The mechanism of action of 3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
相似化合物的比较
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline N-oxide: Exhibits different chemical reactivity due to the presence of the N-oxide group.
6-methoxyquinoline: Shares the methoxy group but lacks the ethoxyanilino substituent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
属性
CAS 编号 |
714228-16-7 |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-16-6-4-15(5-7-16)20-12-14-10-13-11-17(23-2)8-9-18(13)21-19(14)22/h4-11,20H,3,12H2,1-2H3,(H,21,22) |
InChI 键 |
BLIPVHAPKJIOTQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NCC2=CC3=C(C=CC(=C3)OC)NC2=O |
溶解度 |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B14154781.png)
![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14154793.png)


![[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate](/img/structure/B14154814.png)

![2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14154828.png)

![2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14154843.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B14154857.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14154865.png)
![6-[(E)-2-phenylethenyl]-9H-purine](/img/structure/B14154869.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14154873.png)
